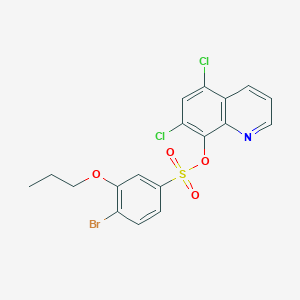

![molecular formula C12H15ClN4O2S B2378664 5-methyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide hydrochloride CAS No. 1329924-02-8](/img/structure/B2378664.png)

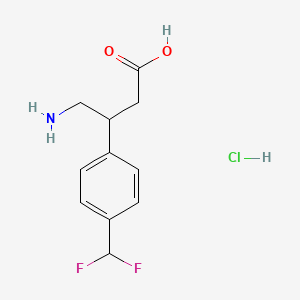

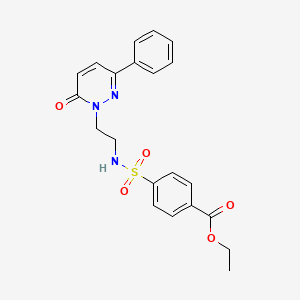

5-methyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antibacterial and Antimycobacterial Activity

The derivatives of 1,3-diazole, including our compound of interest, have demonstrated promising antibacterial and antimycobacterial properties. Researchers have investigated their efficacy against various bacterial strains, including drug-resistant ones. These compounds could potentially serve as leads for developing novel antibiotics or antimycobacterial agents .

Anti-Inflammatory and Analgesic Effects

Imidazole-containing molecules often exhibit anti-inflammatory and analgesic activities. Our compound may modulate inflammatory pathways, making it relevant for conditions such as arthritis, pain management, and tissue injury. Further studies are needed to explore its mechanism of action and therapeutic potential .

Antitumor Properties

Compounds with 1,3-diazole moieties have drawn attention in cancer research. They might interfere with tumor growth, metastasis, or angiogenesis. Investigating the effects of our compound on cancer cell lines could provide valuable insights into its antitumor activity .

Antidiabetic Potential

Given the global prevalence of diabetes, compounds that impact glucose metabolism are crucial. Some 1,3-diazole derivatives have shown antidiabetic effects by influencing insulin sensitivity or glucose uptake. Our compound warrants exploration in this context .

Antioxidant Activity

Oxidative stress contributes to various diseases. Imidazole-based compounds often possess antioxidant properties, scavenging free radicals and protecting cells from damage. Evaluating the antioxidant capacity of our compound could reveal its therapeutic relevance .

Anti-Allergic and Immunomodulatory Effects

Imidazole derivatives might modulate immune responses, making them potential candidates for allergy management or autoimmune disorders. Investigating their impact on immune cells and cytokine profiles would be informative .

Antiviral Activity

Certain 1,3-diazole-containing compounds exhibit antiviral effects. While more research is needed, our compound could be evaluated against specific viruses to assess its antiviral potential .

Ulcerogenic Activity

Interestingly, some imidazole derivatives have been associated with ulcerogenic effects. Understanding the mechanisms behind this property and assessing its clinical implications is essential .

Mécanisme D'action

Target of Action

It is used as a reagent for the synthesis of thiazolopyridine and tetrahydrothiazolopyridine derivatives .

Mode of Action

It is known to be used in the synthesis of various derivatives, which suggests that it may interact with its targets through chemical reactions to form these derivatives .

Result of Action

It is used as a reagent for the synthesis of anti-thrombotic drugs and factor xa inhibitors , suggesting that it may have a role in blood coagulation pathways.

Propriétés

IUPAC Name |

5-methyl-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-1,2-oxazole-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2S.ClH/c1-7-5-9(15-18-7)11(17)14-12-13-8-3-4-16(2)6-10(8)19-12;/h5H,3-4,6H2,1-2H3,(H,13,14,17);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYRBLKYUFLYGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CN(CC3)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2378581.png)

![2-(2,4-dichlorophenoxy)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2378583.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2378586.png)

![Methyl 2-amino-4-oxo-3H-thieno[3,2-d]pyrimidine-7-carboxylate](/img/structure/B2378596.png)